4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID
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Overview
Description
4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID is an organic compound with the molecular formula C16H11IO3 It is characterized by the presence of an iodophenyl group and a benzoic acid moiety, connected through a propenyl chain with a double bond in the E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodobenzaldehyde and 4-formylbenzoic acid.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-iodobenzaldehyde and 4-formylbenzoic acid in the presence of a base such as piperidine or pyridine. This reaction forms the propenyl chain with the double bond in the E-configuration.
Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID can undergo various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: The carbonyl group in the propenyl chain can be reduced to form alcohols or other reduced derivatives.
Oxidation Reactions: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate salts or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the iodine atom.
Reduction Reactions: Products include alcohols or other reduced forms of the compound.
Oxidation Reactions: Products include carboxylate salts or other oxidized derivatives.
Scientific Research Applications
4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodophenyl group can enhance binding affinity through halogen bonding or hydrophobic interactions. The propenyl chain and benzoic acid moiety can also contribute to the compound’s overall pharmacophore, influencing its biological activity.
Comparison with Similar Compounds
4-Iodobenzoic Acid: Shares the iodophenyl group but lacks the propenyl chain.
4-Iodophenylacetic Acid: Contains a similar iodophenyl group but with an acetic acid moiety instead of benzoic acid.
4-Iodophenylpropionic Acid: Similar structure with a propionic acid moiety.
Uniqueness: 4-[(E)-3-(4-IODOPHENYL)-3-OXO-1-PROPENYL]BENZOIC ACID is unique due to the presence of both the iodophenyl group and the propenyl chain with a benzoic acid moiety. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
IUPAC Name |
4-[(E)-3-(4-iodophenyl)-3-oxoprop-1-enyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11IO3/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHNZPXOMUIUMH-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11IO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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